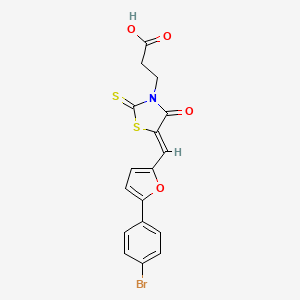

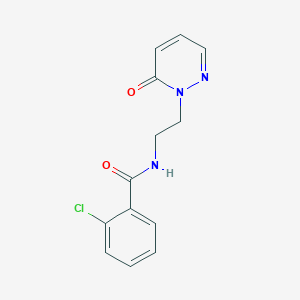

![molecular formula C13H12N4O B2703127 6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide CAS No. 328542-09-2](/img/structure/B2703127.png)

6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) linked together .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxamide derivatives can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent atoms and the bonds between them. The pyridine ring, due to its aromatic nature, would contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the carboxamide group. Pyridine is a basic compound and can participate in a variety of chemical reactions . The carboxamide group can also undergo various reactions, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity, while the carboxamide group could influence its solubility in water .Applications De Recherche Scientifique

Polymorphism and Molecular Modeling

One notable study involves the compound N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, synthesized through a reaction involving 2-{(2-aminophenylimino)methyl}phenol and pyridine-2,6-dicarbonyl dichloride. This compound was characterized and evaluated for antibacterial activities. Additionally, its catalytic activity was explored, showing efficiency as a catalyst for the transfer hydrogenation reaction of ketones. The study also investigated the compound's polymorphism, revealing two polymorphic forms that differ slightly in conformations and packing due to intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were utilized to study the molecular geometry, vibrational frequencies, and hydrogen bond interactions, providing insights into the compound's stability and reactivity under various conditions (Özdemir et al., 2012).

Antimicrobial Activity of Schiff Bases

Another significant application is in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride. These compounds, upon screening, exhibited substantial antimicrobial activity, comparable to standard antibiotics such as streptomycin and fusidic acid. This discovery opens avenues for developing new antimicrobial agents based on pyridine carboxamide-derived Schiff bases, highlighting the potential of 6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide derivatives in pharmaceutical research (Al-Omar & Amr, 2010).

Structural Characterization and Complex Formation

The structural characterization of monoamide isomers derived from this compound has been thoroughly investigated. These studies focused on the synthesis and characterization of compounds through various spectroscopic techniques, shedding light on the effects of methyl substitution on the pyridine ring. Such detailed structural elucidation is crucial for understanding the reactivity and potential applications of these compounds in catalysis and material science (Kadir et al., 2017).

Antiallergic Activity

Research into the antiallergic activity of derivatives, such as the study on 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its enhanced activity upon modification, has provided valuable insights into the structural requirements for antiallergic efficacy. These findings contribute to our understanding of the molecular basis of antiallergy medications and offer a foundation for the development of novel antiallergic compounds (Hermecz et al., 1983).

Mécanisme D'action

Propriétés

IUPAC Name |

6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDAYPNVUDKBHL-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662147 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

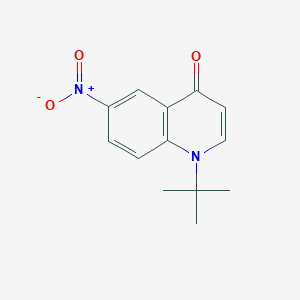

![N-(4-acetamidophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2703048.png)

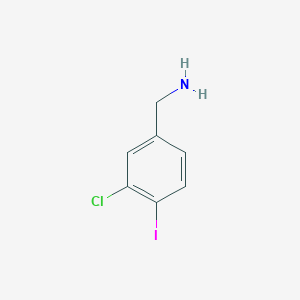

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)

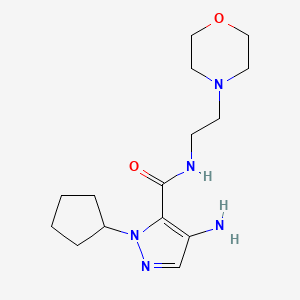

![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2703061.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)